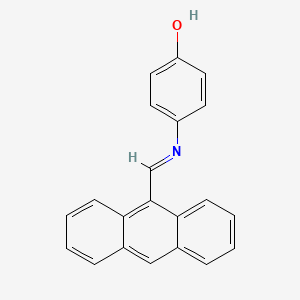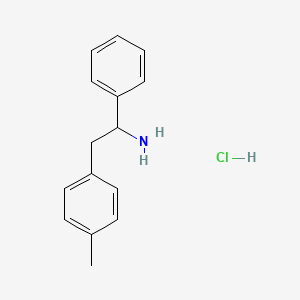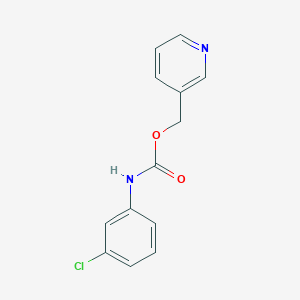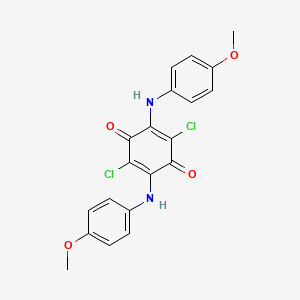![molecular formula C8H12Br2 B11955836 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane CAS No. 101183-79-3](/img/structure/B11955836.png)
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms. Its molecular formula is C8H12Br2, and it has a molecular weight of 267.993 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane typically involves the bromination of 2-methylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 2-methylbicyclo[4.1.0]heptane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) can induce elimination reactions.
Major Products Formed:
Substitution: 7,7-Diiodo-2-methylbicyclo[4.1.0]heptane.
Reduction: 2-Methylbicyclo[4.1.0]heptane.
Elimination: 2-Methylbicyclo[4.1.0]hept-1-ene.
Wissenschaftliche Forschungsanwendungen
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]heptane
- 7,7-Dibromo-2-methoxybicyclo[4.1.0]heptane
- 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
Uniqueness: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 7,7-positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl group at the 2-position further differentiates it from other derivatives, influencing its steric and electronic characteristics .
Eigenschaften
CAS-Nummer |
101183-79-3 |
|---|---|
Molekularformel |
C8H12Br2 |
Molekulargewicht |
267.99 g/mol |
IUPAC-Name |
7,7-dibromo-2-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Br2/c1-5-3-2-4-6-7(5)8(6,9)10/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
DDLGYTAQJREHKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2C1C2(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)


![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)




